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Compound of Interest

3-Bromo-2-methoxy-4-
Compound Name:
methylpyridine

Cat. No.: B1291409

Introduction

3-Bromo-2-methoxy-4-methylpyridine (CAS No. 717843-51-1) is a substituted pyridine
derivative that has emerged as a valuable and versatile building block in medicinal chemistry.
[1] Its specific arrangement of a reactive bromine atom, an electron-donating methoxy group,
and a methyl group on the pyridine core makes it an attractive starting material for the
synthesis of complex molecules. The pyridine scaffold is a privileged structure in drug
discovery, frequently found in approved drugs and clinical candidates due to its ability to
engage in key biological interactions.[2][3] The bromine atom at the 3-position serves as a
versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, which are
fundamental to modern drug development for creating carbon-carbon and carbon-heteroatom
bonds.[4]

Key Applications in Drug Discovery

The primary utility of 3-Bromo-2-methoxy-4-methylpyridine lies in its application as a key
intermediate for constructing larger, more complex molecular architectures, particularly in the
development of small molecule kinase inhibitors.[2] Kinases are a critical class of enzymes that
regulate a vast number of cellular processes; their dysregulation is a known cause of many
diseases, most notably cancer.[5]

The structure of 3-Bromo-2-methoxy-4-methylpyridine allows for its use in reactions such as
the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl groups.
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This strategy is widely employed to build molecular scaffolds that can be further elaborated to
optimize potency, selectivity, and pharmacokinetic properties of drug candidates. The resulting
biaryl structures are common motifs in inhibitors that target the ATP-binding site of kinases.[2]

[6]

Data Presentation
Table 1: Physicochemical Properties of 3-Bromo-2-

Property Value Reference
CAS Number 717843-51-1 [1]
Molecular Formula C7HsBrNO N/A
Molecular Weight 202.05 g/mol N/A
Appearance Colorless liquid [1]

Purity >98-99% [1]

Room temperature, protect
Storage from light, under inert gas N/A
(Argon)

Table 2: Representative Kinase Inhibitory Activity of
Pyridine-Based Compounds

This table provides examples of the potency of kinase inhibitors containing substituted pyridine
scaffolds, illustrating the therapeutic potential of molecules derived from building blocks like 3-
Bromo-2-methoxy-4-methylpyridine.
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Compound Target .
) ICs0 (NM) Disease Area Reference

Class Kinase(s)
Pyrido[3,4- Alzheimer's

_ _ CDK5/GSK3p 80/30 , [7]
glquinazolines Disease
Indigoid Neurodegenerati

o CDK1/GSK3 180/ 40 _ [8]
Derivatives ve Disorders
Indolinone

o c-Src 50 - 1000 Cancer 9]
Derivatives
Pyridylpyrimidinyl ~25
aminophenyl c-Src (Comparable to Cancer [6]
Amides Imatinib)

Table 3: Comparison of Suzuki-Miyaura Reaction
Conditions for Bromopyridines

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst,

ligand, base, and solvent. The following table summarizes various conditions used for the

coupling of substituted bromopyridines, providing a comparative overview.[10]
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Catalyst ) )
Base Solvent Temp (°C) Time (h) Yield (%) Notes
System

For 2-
Bromo-3-
1,4- methylpyrid
K3POa4 Dioxane / 90 18 75-85 ine with 4-
H20 (4:1) nitrophenyl
boronic
acid.[10]

Pd(PPhs)a
(5 mol%)

For 3-
amino-2-
chloropyridi
K3POa4 Toluene 100 18 N/A ne with 2-
methoxyph

Pdz(dba)s /
SPhos

enylboronic
acid.[10]

General
procedure
4 N/A for halo-
aromatic
rings.[10]

PdClz(dppf  Na2COs Toluene/Di
) (2M aq.) oxane (4:1)

For
coupling
various aryl
Pdz(dba)s / 1,4- ]
) KF ] 80 12 74-91 bromides
Ligand 1 Dioxane )
with 2-
pyridylboro

nates.[11]

Experimental Protocols
General Protocol: Suzuki-Miyaura Cross-Coupling of 3-
Bromo-2-methoxy-4-methylpyridine
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This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura reaction
to couple an aryl or heteroaryl boronic acid with 3-Bromo-2-methoxy-4-methylpyridine.[10]
[12]

Materials:
e 3-Bromo-2-methoxy-4-methylpyridine (1.0 equiv.)
» Aryl- or Heteroarylboronic acid (1.2-1.5 equiv.)

o Palladium Catalyst (e.g., Pd(PPhs)4, PdCI2(dppf), or Pdz2(dba)s with a suitable ligand, 1-5
mol%)

e Base (e.g., KsPO4, K2COs3, Cs2C03, 2.0-3.0 equiv.)

e Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with a small amount of
water)

» Schlenk flask or reaction vial

 Inert gas (Nitrogen or Argon)

e Standard glassware for work-up and purification
o Ethyl acetate, water, brine

e Anhydrous sodium sulfate or magnesium sulfate
« Silica gel for column chromatography
Procedure:

e Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-
Bromo-2-methoxy-4-methylpyridine, the desired boronic acid, and the base under an inert
atmosphere.

 Inerting the Atmosphere: Seal the flask, then evacuate and backfill with nitrogen or argon.
Repeat this cycle three times to ensure all oxygen is removed.
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o Catalyst Addition: Add the palladium catalyst and any additional ligand to the flask under a
positive flow of inert gas.

» Solvent Addition: Add the degassed solvent via syringe. If a biphasic system (e.g.,
Dioxane/Water) is used, ensure the solvents have been properly degassed beforehand by
bubbling with inert gas for 15-30 minutes.

» Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir
vigorously.

e Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

o Work-up:
o Cool the reaction mixture to room temperature.
o Dilute the mixture with ethyl acetate and water.
o Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
o Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

« Purification: Filter off the drying agent and concentrate the solvent under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel using an appropriate
eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure coupled product.

Visualizations
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Experimental workflow for the Suzuki-Miyaura coupling reaction.
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The catalytic cycle of the Suzuki-Miyaura coupling reaction.
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Simplified PISBK/AKT/mTOR signaling pathway targeted by kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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